![molecular formula C13H18N2O5S B023043 Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate CAS No. 88241-94-5](/img/structure/B23043.png)
Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate
Overview
Description
Synthesis Analysis
Synthesis methods for related compounds involve multi-step reactions including condensation, diazotization, and Sandmeyer reactions, providing a framework for synthesizing complex sulfonamide derivatives. The synthesis of methyl 4-aryl-2-{[4-(carbamimidoylsulfamoyl)phenyl]amino}-4-oxobut-2-enoates highlights the use of methyl aroylpyruvates reacting with amino sulfonamides in a mixture of acetic acid and ethanol, indicating a possible route for synthesizing structurally related compounds (Gein et al., 2016).
Molecular Structure Analysis
Molecular structure characterization often involves X-ray diffraction and spectroscopic methods. For example, studies on related sulfonamide compounds provide insights into the crystalline structure, showing how intramolecular interactions influence molecular conformations (Kucsman et al., 1986). These analyses are essential for understanding the three-dimensional arrangement of atoms in a molecule, which directly influences its reactivity and properties.
Chemical Reactions and Properties
The reactivity of sulfonamide derivatives can be illustrated by their synthesis reactions and subsequent transformations. For instance, the reaction of methyl esters of aroylpyruvic acids with aminobenzenesulfamido derivatives to form methyl 4-oxobut-2-enoates, which can further react with silver nitrate to form their silver salts, showcases the chemical versatility and reactivity of these compounds (Gein et al., 2020).
Scientific Research Applications
Chemical Synthesis and Pharmaceutical Applications
- Methyl-2-formyl benzoate, a compound with a somewhat related structure, is recognized for its versatility in organic synthesis and potential in pharmaceutical applications due to its antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. It serves as a significant precursor in the search for new bioactive molecules, illustrating the importance of chemical scaffolds in drug discovery and development (Farooq & Ngaini, 2019).
Environmental Impact and Degradation Pathways
- Studies on the degradation processes of Nitisinone, a compound used medically that might share some structural similarities with Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate, provide insights into its stability under various conditions and the identification of degradation products through LC-MS/MS analysis. This research underscores the importance of understanding the environmental fate and biodegradation pathways of chemical compounds, which is critical for assessing their ecological impact and safety (Barchańska et al., 2019).
Toxicity and Safety Evaluations
- The review of benzoate and sorbate salts, used widely as food preservatives, discusses potential hazards and underscores the importance of toxicity evaluations in ensuring the safety of chemical compounds. This research could be analogous to evaluating the safety profiles of compounds like Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate in various applications, highlighting the need for comprehensive hazard assessments (Piper & Piper, 2017).
properties
IUPAC Name |
methyl 4-(butylcarbamoylsulfamoyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-3-4-9-14-13(17)15-21(18,19)11-7-5-10(6-8-11)12(16)20-2/h5-8H,3-4,9H2,1-2H3,(H2,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNXHCAHLBRDBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60517109 | |
| Record name | Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60517109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate | |
CAS RN |
88241-94-5 | |
| Record name | Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60517109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



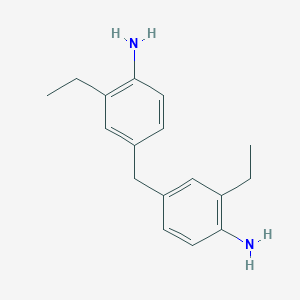

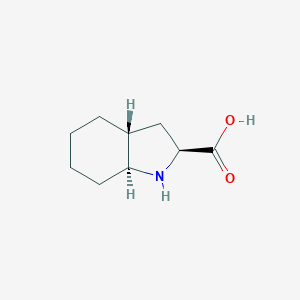
![(4H-Benzo[d][1,3]thiazin-2-yl)-p-tolyl-amine](/img/structure/B22972.png)
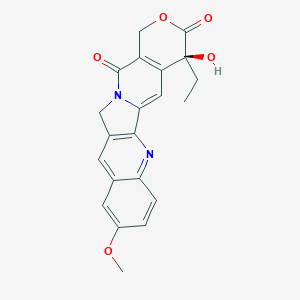

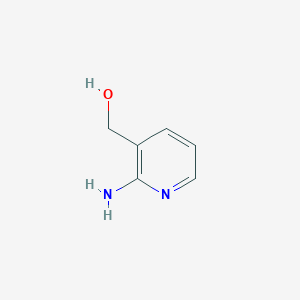
![6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one](/img/structure/B22980.png)
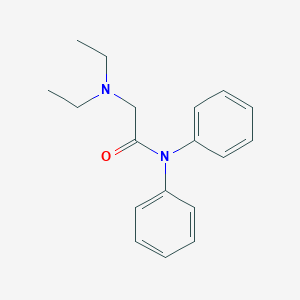
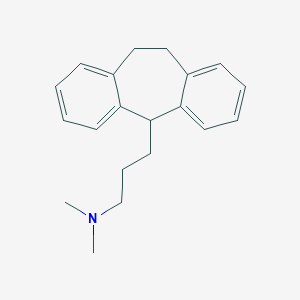
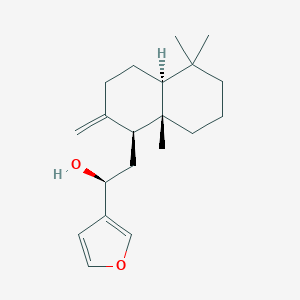
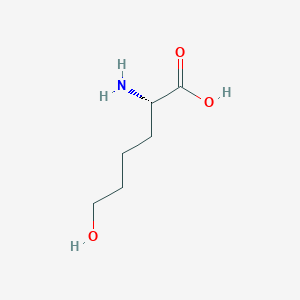
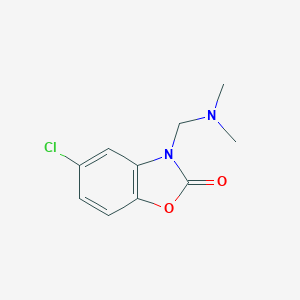
![5,6-Dihydro-4-oxo-4H-thieno[2,3-B]thiine-2-sulfonamide 7,7-dioxide](/img/structure/B22993.png)